Chloroacetyl bromide
CAS No.: 15018-06-1
Cat. No.: VC14185345
Molecular Formula: C2H2BrClO
Molecular Weight: 157.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15018-06-1 |
---|---|
Molecular Formula | C2H2BrClO |
Molecular Weight | 157.39 g/mol |
IUPAC Name | 2-chloroacetyl bromide |
Standard InChI | InChI=1S/C2H2BrClO/c3-2(5)1-4/h1H2 |
Standard InChI Key | LKRZCUQFUCYWLZ-UHFFFAOYSA-N |
Canonical SMILES | C(C(=O)Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Chloroacetyl bromide features a linear structure with a carbonyl group flanked by a chlorine atom and a bromine atom. The IUPAC name, 2-chloroacetyl bromide, reflects the positioning of the chlorine on the alpha carbon relative to the carbonyl . The SMILES notation (C(C(=O)Br)Cl) and InChIKey (LKRZCUQFUCYWLZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Computed Physicochemical Properties
PubChem-derived data highlight key properties (Table 1):
Table 1: Physicochemical Properties of Chloroacetyl Bromide
Property | Value |
---|---|
Molecular Weight | 157.39 g/mol |
XLogP3 | 1.5 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 1 |
Rotatable Bond Count | 1 |
Exact Mass | 155.89775 Da |
The compound’s moderate lipophilicity (XLogP3 = 1.5) suggests solubility in organic solvents, while the absence of hydrogen bond donors aligns with its volatility and reactivity .
Synthesis and Industrial Production
Anhydride-Mediated Acylation
A patented method for synthesizing chloroacetylated peptides involves the formation of symmetric anhydrides from chloroacetic acid . The process proceeds as follows:
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Anhydride Formation: Chloroacetic acid reacts with dicyclohexylcarbodiimide (DCC) in dichloromethane (CH₂Cl₂) at 25°C to form chloroacetic anhydride.
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Peptide Coupling: The anhydride reacts with the N-terminus of a fully protected peptide resin (e.g., phenylacetamidomethyl resin), forming an amide bond .
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Deprotection: Hydrogen fluoride (HF) treatment at 0°C for 2 hours removes protecting groups while preserving the chloroacetyl moiety .
Table 2: Optimized Reaction Conditions
Parameter | Optimal Range |
---|---|
Anhydride Formation | 25°C, 15 minutes |
Coupling Temperature | 0–30°C |
HF Treatment Duration | 2 hours at 0°C |
This method yields chloroacetylated peptides with minimal side reactions, critical for subsequent polymerization or conjugation .
Applications in Peptide Chemistry
Peptide Polymerization
Chloroacetyl bromide-modified peptides undergo autopolymerization via thioether bond formation when exposed to cysteine residues under alkaline conditions (pH 8.0) . For example, treating N-chloroacetyl cysteinyl peptides with 0.1M NaHCO₃ at 25°C for 5–12 hours generates polymers with molecular weights exceeding 8 kDa . The reaction’s progress is monitored via Ellman’s assay, which quantifies free thiol groups .
Protein-Peptide Conjugates
Chloroacetylated peptides conjugate to carrier proteins (e.g., bovine serum albumin) through thiol-mediated linkages. This strategy is pivotal in vaccine development, where antigenic peptides are displayed on immunogenic carriers . Conjugation occurs at 25°C over 48 hours, with yields ranging from 30–80% post-dialysis .
Exposure Route | First Aid Measures |
---|---|
Inhalation | Move to fresh air; administer oxygen. |
Skin Contact | Rinse with water for 15 minutes; seek medical attention. |
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